(3,5-Dimethoxyphenyl)methyl 2-piperidin-4-yloxybenzoate
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Overview
Description
(3,5-Dimethoxyphenyl)methyl 2-piperidin-4-yloxybenzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethoxyphenyl)methyl 2-piperidin-4-yloxybenzoate typically involves a multi-step process. One common method includes the reaction of 3,5-dimethoxybenzyl chloride with 2-piperidin-4-yloxybenzoic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethoxyphenyl)methyl 2-piperidin-4-yloxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3,5-Dimethoxyphenyl)methyl 2-piperidin-4-yloxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of (3,5-Dimethoxyphenyl)methyl 2-piperidin-4-yloxybenzoate involves its interaction with specific molecular targets. It is believed to modulate certain signaling pathways by binding to receptors or enzymes, thereby altering their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dimethoxyphenyl)methyl 2-piperidin-4-yloxybenzoate
- (3,5-Dimethoxyphenyl)methyl 2-piperidin-4-yloxybenzoate
- This compound
Uniqueness
This compound is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H25NO5 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
(3,5-dimethoxyphenyl)methyl 2-piperidin-4-yloxybenzoate |
InChI |
InChI=1S/C21H25NO5/c1-24-17-11-15(12-18(13-17)25-2)14-26-21(23)19-5-3-4-6-20(19)27-16-7-9-22-10-8-16/h3-6,11-13,16,22H,7-10,14H2,1-2H3 |
InChI Key |
DFZHABFUZPJMQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)COC(=O)C2=CC=CC=C2OC3CCNCC3)OC |
Origin of Product |
United States |
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